
Guangsangon L
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guangsangon L is a member of the class of polyphenols consisting of a methylcyclohexene ring attached to a 2,4-dihydroxyphenyl, 2,4-dihydroxybenzoyl and 2,4-dihydroxybenzaldehyde moieties at positions 5'', 4'' and 3'' respectively. Regarded biogenetically as a Diels-Alder adduct, it is isolated from the stem barks of Morus macroura and exhibits antioxidant activity. It has a role as an antioxidant and a plant metabolite. It is a polyphenol, an aromatic ketone and a dihydroxybenzaldehyde.
Scientific Research Applications
Anticancer Effects
Guangsangon E (GSE), a compound related to Guangsangon L, isolated from the leaves of Morus alba L, has demonstrated significant anticancer effects. Studies have shown that GSE induces autophagy and apoptosis in lung and nasopharyngeal cancer cells, inhibiting cell proliferation and inducing apoptosis. The process involves the upregulation of the autophagosome marker LC3 and the increase in autophagy flux, which is critical for its anticancer activity. The mechanism includes the activation of endoplasmic reticulum (ER) stress through reactive oxygen species accumulation, contributing to its potential as a therapeutic agent in respiratory cancer treatment (Shu et al., 2020). Additionally, GSE has shown effectiveness against triple‐negative breast cancer (TNBC) cells by inducing mitochondrial dysfunction and mitophagy-related non-apoptotic cell death, significantly reducing tumor size and weight in a xenograft tumor model (Shen et al., 2022).
Antioxidant and Anti-inflammatory Activities
Guangsangon compounds, including Guangsangon L analogs, have been identified with potent antioxidant and anti-inflammatory properties. These compounds have shown significant inhibitory activity against malondialdehyde, a marker of oxidative stress, and have demonstrated the ability to inhibit the release of lysosome enzyme from polymorphonuclear leukocytes, indicating anti-inflammatory potential. Such properties make these compounds promising for further exploration in managing conditions associated with oxidative stress and inflammation (Dai et al., 2004), (Dai et al., 2004).
Cytotoxic Activities
Studies have also revealed the cytotoxic activities of Guangsangon E, a related compound, which could provide insights into the potential applications of Guangsangon L in this area. These compounds have exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents (Happyana et al., 2019), (Fitriani et al., 2019).
properties
Product Name |
Guangsangon L |
|---|---|
Molecular Formula |
C27H24O8 |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
5-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2,4-dihydroxybenzaldehyde |
InChI |
InChI=1S/C27H24O8/c1-13-6-20(17-4-2-15(29)9-23(17)32)26(27(35)18-5-3-16(30)10-24(18)33)21(7-13)19-8-14(12-28)22(31)11-25(19)34/h2-5,7-12,20-21,26,29-34H,6H2,1H3/t20-,21+,26-/m1/s1 |
InChI Key |
QCPFZAFDSWGNMR-YZIHRLCOSA-N |
Isomeric SMILES |
CC1=C[C@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C(=C4)C=O)O)O |
Canonical SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C(=C4)C=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



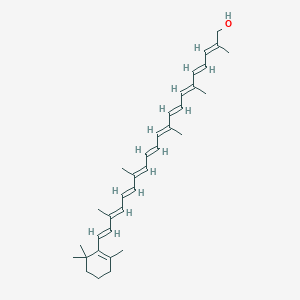
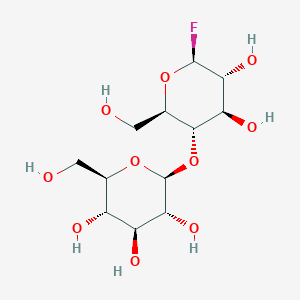
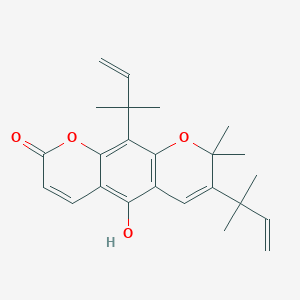
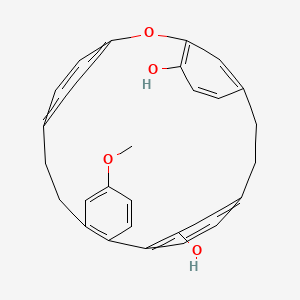


![3-(4-Chlorophenyl)-5-[[2-(2,3-difluorophenyl)imidazo[4,5-c]pyridin-5-yl]methyl]isoxazole](/img/structure/B1254416.png)


![Methyl 2-[6-(furan-3-yl)-7,9,11,15-tetramethyl-12-oxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-7,13-dien-10-yl]acetate](/img/structure/B1254422.png)
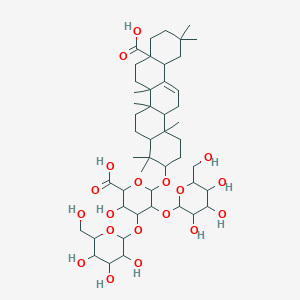

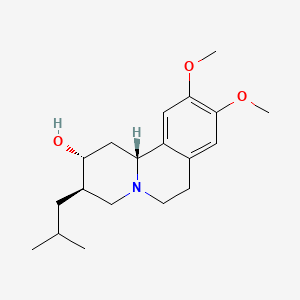
![(E,6R)-8-[(1S,4Z,6Z,8E,10R,12R,14R,16S,17E,20R,21R,22S,24S,26R,27E,31E,34S,36S,40R)-22,26-dihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]-6-methylnon-7-enoic acid](/img/structure/B1254428.png)